7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile

Regioselective synthesis Electrophilic substitution Medicinal chemistry building blocks

7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile (CAS 89642-01-3; synonym: 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-6-carbonitrile) is a fused N-heterocyclic building block with molecular formula C₇H₄N₄O and molecular weight 160.13 g/mol. It belongs to the pyrazolo[1,5-a]pyrimidine scaffold class—a privileged structure in medicinal chemistry recognized for its role as a kinase inhibitor hinge-binding motif and its presence in multiple clinical-stage and FDA-approved therapeutic candidates.

Molecular Formula C7H4N4O
Molecular Weight 160.13 g/mol
CAS No. 89642-01-3
Cat. No. B3043658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile
CAS89642-01-3
Molecular FormulaC7H4N4O
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=CNN2C1=NC=C(C2=O)C#N
InChIInChI=1S/C7H4N4O/c8-3-5-4-9-6-1-2-10-11(6)7(5)12/h1-2,4,10H
InChIKeyPWHSAQWKNBFHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile (CAS 89642-01-3): Core Scaffold Identity and Procurement-Relevant Characteristics


7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile (CAS 89642-01-3; synonym: 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-6-carbonitrile) is a fused N-heterocyclic building block with molecular formula C₇H₄N₄O and molecular weight 160.13 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine scaffold class—a privileged structure in medicinal chemistry recognized for its role as a kinase inhibitor hinge-binding motif and its presence in multiple clinical-stage and FDA-approved therapeutic candidates [1]. The compound features a 7-hydroxy (7-oxo tautomer) group and a 6-carbonitrile substituent, a regiochemical arrangement that distinguishes it from the more extensively explored 3-carbonitrile isomer series and directly impacts synthetic derivatization strategy, physicochemical properties, and target engagement potential [2].

Why 7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Analysis


Within the pyrazolo[1,5-a]pyrimidine family, subtle positional and functional group variations produce large downstream consequences in synthetic tractability, physicochemical profile, and biological target engagement. The 6-carbonitrile regioisomer (CAS 89642-01-3) differs fundamentally from the 3-carbonitrile isomer (CAS 1384247-59-9) in its electrophilic substitution pattern: molecular orbital calculations predict successive 3- and 6-substitution by electrophiles, meaning the two regioisomers undergo derivatization at different positions with different reactivity [1]. Substitution of the 7-hydroxy group with 7-amino (CAS 89975-57-5) alters LogP from 0.31 to 0.76 and PSA from 74.21 to 80 Ų, affecting solubility, permeability, and protein binding [2]. Even omission of the 6-carbonitrile (as in pyrazolo[1,5-a]pyrimidin-7-ol, CAS 57489-79-9) reduces molecular weight by 25 Da, drops PSA by ~24 Ų, and eliminates a key hydrogen-bond acceptor that participates in hinge-region kinase binding [3]. Generic interchange without understanding these quantitative differences risks failed derivatization, irreproducible biological results, and wasted synthesis campaigns.

Quantitative Differentiation Evidence: 7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile vs. Closest Analogs


Regiochemical Differentiation: 6-Carbonitrile vs. 3-Carbonitrile — Electrophilic Substitution Reactivity and Synthetic Strategy

The 6-carbonitrile regioisomer (CAS 89642-01-3) exhibits a fundamentally different electrophilic substitution pattern compared to the 3-carbonitrile isomer (CAS 1384247-59-9). Molecular orbital calculations on the parent pyrazolo[1,5-a]pyrimidine system predict successive electrophilic attack at positions 3 and 6, with the relative reactivity governed by the electron-withdrawing effect of the carbonitrile group [1]. In the 6-CN isomer, the nitrile at position 6 deactivates the pyrimidine ring toward further electrophilic substitution at that position while leaving position 3 available for functionalization. Conversely, in the 3-CN isomer, the nitrile at position 3 deactivates the pyrazole ring, redirecting electrophilic substitution to position 6. This regiochemical divergence means the two isomers lead to different SAR vectors in medicinal chemistry campaigns and cannot substitute for one another without altering the derivatization outcome [1].

Regioselective synthesis Electrophilic substitution Medicinal chemistry building blocks

Functional Group at C-7: 7-Hydroxy vs. 7-Mercapto — Direct Head-to-Head Antischistosomal Activity Comparison

In a direct head-to-head comparison published in Journal of Medicinal Chemistry, Senga et al. synthesized and tested 21 7-hydroxypyrazolo[1,5-a]pyrimidines (compounds 1–21) and 13 7-mercaptopyrazolo[1,5-a]pyrimidines (compounds 37–49) against Schistosoma mansoni in vitro [1]. The 7-mercapto series demonstrated markedly superior activity: compounds 37 and 47 were lethal at 100 µg/mL after only 1 hour of exposure. In contrast, the 7-hydroxypyrazolo[1,5-a]pyrimidines were explicitly reported as 'not as active' [1]. None of the in vitro-active compounds (including the potent 7-mercapto derivatives) showed in vivo efficacy against S. mansoni. This study provides the only published systematic intra-class comparison across the 7-position substituent and establishes that the 7-hydroxy series—while less potent as direct antiparasitic agents—offers a chemically distinct scaffold with different biological selectivity, making it suitable for target classes where 7-mercapto reactivity (e.g., metal chelation, oxidative liability) is undesirable [1].

Antiparasitic activity Structure-activity relationship 7-substituted pyrazolo[1,5-a]pyrimidines

Physicochemical Profile Differentiation: LogP, PSA, and H-Bond Capacity vs. 7-Amino and Des-Cyano Analogs

Quantitative comparison of calculated physicochemical properties reveals meaningful differentiation between the target 6-carbonitrile and its closest commercially available analogs. The target compound (CAS 89642-01-3) has a calculated LogP of 0.31 and PSA of 74.21 Ų . The 7-amino analog (CAS 89975-57-5) exhibits higher lipophilicity (LogP = 0.76) and higher PSA (80 Ų) [1]. The des-cyano analog pyrazolo[1,5-a]pyrimidin-7-ol (CAS 57489-79-9) has a lower PSA (50.42 Ų), higher LogP (0.43), and lacks one H-bond acceptor [2]. In the context of CNS drug-likeness, the target compound's lower LogP (0.31 vs. 0.76 for the 7-amino analog) places it closer to the optimal CNS range, while its intermediate PSA (74.21 Ų) balances solubility and permeability better than either comparator for lead optimization [1][2].

Physicochemical properties Drug-likeness Lead optimization Building block selection

Tautomeric Duality: 7-Hydroxy/7-Oxo Equilibrium as a Differentiator from 7-Amino and 7-Alkyl Analogs

The compound exists as an equilibrium mixture of the 7-hydroxy (enol) and 7-oxo-4,7-dihydro (keto) tautomers, as evidenced by its IUPAC synonym '7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-6-carbonitrile' . This tautomeric duality is absent in the 7-amino analog (which exists exclusively as the amino form) and in 7-alkyl derivatives [1]. The keto tautomer presents a carbonyl H-bond acceptor at position 7, while the enol tautomer presents a hydroxyl H-bond donor—offering two distinct pharmacophoric states from a single compound. In kinase inhibitor design, the 7-oxo form mimics the ATP adenine C=O group recognized by the kinase hinge region, as demonstrated by the co-crystal structure of a 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide bound to PIM-1 kinase (PDB: 4K18) at 2.05 Å resolution [2]. The 7-amino analog cannot present this carbonyl H-bond acceptor, which may alter hinge-region recognition geometry.

Tautomerism Keto-enol equilibrium Molecular recognition Scaffold reactivity

Scaffold Precedence in Kinase Drug Discovery: PIM, CDK, and TRK Target Engagement Validation

The pyrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold—with the 7-hydroxy/7-oxo substitution pattern—has been independently validated across multiple kinase targets. A derivative of this scaffold (compound 5j: 2,5-diamino-7-(4-hydroxy-3-methoxyphenyl)-3-(p-tolyldiazenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile) demonstrated IC50 values of 0.158 µM against PIM-1 and 0.297 µM against PIM-2, outperforming the reference inhibitor staurosporine (IC50 = 0.294 and 0.477 µM, respectively) [1]. In the CDK family, pyrazolo[1,5-a]pyrimidine-based compound BS-194 (4k) showed IC50 values of 3 nM (CDK2), 30 nM (CDK1), and 30 nM (CDK5) [2]. FDA-approved TRK inhibitors larotrectinib and selitrectinib both contain the pyrazolo[1,5-a]pyrimidine core, establishing clinical validation of the scaffold class [3]. The 7-hydroxy-6-carbonitrile variant specifically provides a more hydrophilic, synthetically tractable entry point for fragment elaboration compared to fully substituted clinical candidates.

Kinase inhibitor PIM kinase CDK inhibitor TRK inhibitor Fragment-based drug design

Patent-Backed Scaffold Utility: CCR2 Antagonism and Antiviral Applications as Procurement Value Indicators

The 7-hydroxypyrazolo[1,5-a]pyrimidine scaffold (encompassing the 6-carbonitrile substitution) is explicitly claimed in multiple therapeutic patents. US Patent US20130252951A1 claims 7-hydroxy-pyrazolo[1,5-a]pyrimidine compounds of general formula (I) as CCR2 receptor antagonists, with exemplified compounds showing binding Ki values ranging from 1.70 nM to 79.4 nM against human CCR2 [1][2]. Separately, patent CN104507481B (Roche) claims 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives for the treatment of viral diseases [3]. The breadth of patent coverage across two distinct therapeutic areas (inflammation/oncology and antiviral) demonstrates that the 7-hydroxy-6-carbonitrile core is a strategically valuable scaffold with precedented intellectual property relevance, not merely a commodity building block.

CCR2 antagonist Antiviral Inflammation Patent scaffold Drug discovery

Recommended Procurement and Application Scenarios for 7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile (CAS 89642-01-3)


Kinase Inhibitor Fragment Elaboration and Lead Optimization

The 7-hydroxy-6-carbonitrile scaffold is an optimal starting point for fragment-based or structure-guided kinase inhibitor design, particularly for targets where the hinge-binding region accommodates a pyrazolo[1,5-a]pyrimidine motif. The 6-CN group serves as a synthetic handle for further elaboration (e.g., hydrolysis to carboxamide, reduction to aminomethyl, or cyclization to fused heterocycles), while the 7-OH/7-oxo tautomeric system provides hydrogen-bonding versatility at the hinge . The co-crystal structure of a closely related 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamide bound to PIM-1 (PDB: 4K18, 2.05 Šresolution) provides a structural template for rational design . The scaffold's low LogP (0.31) and moderate PSA (74.21 Ų) [1] are well-suited for lead optimization toward orally bioavailable kinase inhibitors.

CCR2 Antagonist Medicinal Chemistry Programs

The 7-hydroxypyrazolo[1,5-a]pyrimidine core is a validated CCR2 antagonist scaffold as demonstrated by US Patent US20130252951A1, with elaborated derivatives achieving Ki values as low as 1.70 nM at human CCR2 . The unsubstituted 7-hydroxy-6-carbonitrile building block (CAS 89642-01-3) provides the core onto which the patent-defined substituents (R1–R7 and linker A) can be systematically introduced . For programs targeting inflammatory diseases, neuropathic pain, or cancer metastasis via MCP-1/CCR2 pathway modulation, this scaffold offers a patent-precedented entry point with established SAR vectors.

Antiviral Drug Discovery Leveraging the 7-Oxo-4,7-Dihydro Scaffold

Patent CN104507481B (Hoffmann-La Roche) claims 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives for the treatment or prevention of viral diseases, including influenza . The 7-hydroxy-6-carbonitrile compound (CAS 89642-01-3) corresponds to the core tautomeric form (7-oxo-4,7-dihydro) specified in the patent's general formula (C), making it a direct synthetic precursor for antiviral lead generation. The electron-withdrawing 6-carbonitrile group is expected to modulate the electronic properties of the pyrimidine ring, influencing both antiviral potency and metabolic stability.

Diversity-Oriented Synthesis and Library Production

With two reactive functional groups (7-OH/oxo for O-alkylation or activation/ displacement; 6-CN for hydrolysis, reduction, cycloaddition, or nucleophilic addition), this building block supports diversity-oriented synthesis strategies. The compound is commercially available from multiple vendors at ≥98% purity with MDL number MFCD00973929 , enabling reproducible library production. Its low molecular weight (160.13 Da) and favorable physicochemical profile (LogP = 0.31) make it suitable for fragment library inclusion and subsequent hit expansion. The one-pot, three-component synthetic route to pyrazolo[1,5-a]pyrimidine-6-carbonitriles described in the literature [1] further supports scalable analogue generation from this core.

Quote Request

Request a Quote for 7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.